molecular formula C9H9BrO3 B044604 4-Bromo-2-ethoxybenzoic acid CAS No. 89407-43-2

4-Bromo-2-ethoxybenzoic acid

Cat. No. B044604
CAS RN: 89407-43-2
M. Wt: 245.07 g/mol
InChI Key: WNVOYJBTTPWDLA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-ethoxybenzoic acid involves multiple steps, including bromination, methoxylation, and hydrolysis processes. For instance, methyl 4-bromo-2-methoxybenzoate, a closely related compound, was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination and hydrolysis, achieving an overall yield of about 47% and purity of 99.8% (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives, such as 4-bromo-3,5-di(methoxy)benzoic acid, has been studied extensively. These compounds crystallize in specific space groups and feature interactions like Br ... Br type II halogen bonds, as well as Br ... π and weak H-bonding interactions, which are crucial for their structural integrity (Pablo A. Raffo et al., 2016).

Chemical Reactions and Properties

Bromobenzoic acids, including those structurally similar to 4-Bromo-2-ethoxybenzoic acid, participate in nucleophilic substitution reactions and can be utilized as building blocks for constructing various heterocyclic compounds. These reactions are pivotal for the synthesis of compounds with potential biological and pharmacological applications (S. Mataka et al., 1992).

Physical Properties Analysis

The physical properties of brominated benzoic acids and their derivatives, such as crystal structure and thermal behavior, are influenced by substituents and intermolecular interactions. Studies on these compounds highlight the importance of molecular recognition and the formation of supramolecular assemblies (S. Varughese, V. Pedireddi, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other compounds, are crucial for understanding the utility of 4-Bromo-2-ethoxybenzoic acid and its related compounds. For example, the oxidative coupling of benzoic acids with alkynes in the presence of a rhodium/copper catalyst system under air has been demonstrated to afford various isocoumarin derivatives, showcasing the versatility of these compounds in synthetic chemistry (M. Shimizu et al., 2009).

Scientific Research Applications

  • Synthesis of Antimicrobial Agents : 2-Ethoxy-3,1-benzoxazin-4-one, related to 4-Bromo-2-ethoxybenzoic acid, can be used for synthesizing novel quinazoline and quinazolinone derivatives with antimicrobial potential (El-Hashash et al., 2011).

  • Supramolecular Chemistry : The interactions between derivatives of 4-Bromo-2-ethoxybenzoic acid and N-donor compounds can result in complex supramolecular assemblies, offering insights into molecular recognition patterns (Varughese & Pedireddi, 2006).

  • Anticonvulsant Research : Alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, a compound related to 4-Bromo-2-ethoxybenzoic acid, lack antielectroshock effects in mice, suggesting a role for electronic effects in anticonvulsant activity (Hamor & Reavlin, 1967).

  • Dental Material Research : 2-Ethoxybenzoic acid can suppress the generation of eugenol radicals in dental cements, potentially reducing cytotoxicity and enhancing biocompatibility (Fujisawa et al., 2003).

  • Chemical Synthesis : Methyl 4-bromo-2-methoxybenzoate, a derivative of 4-Bromo-2-ethoxybenzoic acid, can be synthesized from related compounds with high purity, contributing to organic synthesis methodologies (Bing-he, 2008).

  • Antiparasitic Drug Development : 4-Amino-2-ethoxybenzoic acid and its derivatives show potent anticoccidial activity, indicating potential applications in antiparasitic drug development (Rogers et al., 1964).

  • Natural Antioxidant Identification : New nitrogen-containing bromophenols, related to 4-Bromo-2-ethoxybenzoic acid, have been identified in marine algae with potent radical scavenging activity, suggesting applications as natural antioxidants (Li et al., 2012).

  • Organic Chemistry : 3-Ethoxy-2-phenylbenzoic acid, related to 4-Bromo-2-ethoxybenzoic acid, demonstrates superior yield and selectivity in the functionalization of Indole C-H bonds with bromobenzenes (Pi et al., 2018).

properties

IUPAC Name

4-bromo-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVOYJBTTPWDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629865
Record name 4-Bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxybenzoic acid

CAS RN

89407-43-2
Record name 4-Bromo-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RG Reid, H Zhang, E Diaz, AR Rendina, AM Quinn… - Space - academia.edu
… The mixture was then stirred and the light yellow solid collected by filtration, washed with water and air dried to give 4-bromo-2-ethoxybenzoic acid (33 g, 92 % yield, LCMS purity >99 %…
Number of citations: 0 www.academia.edu

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